![molecular formula C16H11Cl2NO3S B2771565 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline CAS No. 1400541-28-7](/img/structure/B2771565.png)
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline
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Description
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline, also known by its chemical formula C16H11Cl2NO3S , is a synthetic compound. It falls within the quinoline class of organic molecules. The compound’s molecular weight is 368.23 g/mol .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline consists of a quinoline core with two chlorine atoms at positions 4 and 7. Additionally, a sulfonyl group is attached to the quinoline ring, while a methoxyphenyl group is positioned at the 3-position. The compound’s structure plays a crucial role in its properties and interactions .
Scientific Research Applications
- Targeted Kinase Inhibitors : Quinoline derivatives like 4,7-dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline have been investigated as potential kinase inhibitors. These compounds can modulate cellular signaling pathways and may play a role in cancer therapy or other diseases where kinase dysregulation occurs .
- Anti-Inflammatory Agents : Researchers explore quinolines for their anti-inflammatory properties. This compound’s structural features could contribute to inhibiting inflammatory pathways, making it a candidate for drug development .
- Fluorescent Probes : Quinoline-based molecules exhibit fluorescence properties. Scientists have used them as fluorescent probes in biological imaging, studying cellular processes, and detecting specific biomolecules .
- Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives have been investigated for their potential use in OLEDs due to their electron-transporting properties. Their emission characteristics make them interesting candidates for display technologies .
- Ligands for Metal Complexes : Quinoline-based ligands can coordinate with metal ions, forming stable complexes. Researchers explore their applications in catalysis, sensing, and materials design .
- Supramolecular Assemblies : Quinoline-containing molecules participate in supramolecular self-assembly, which has implications for designing functional materials with controlled properties .
- Photodegradation Studies : Researchers investigate the environmental fate of quinoline derivatives. Understanding their photodegradation pathways and products is crucial for assessing their impact on ecosystems .
- Antimicrobial Activity : Quinoline compounds have shown antimicrobial properties. Researchers explore their potential as antibacterial or antifungal agents .
- Biochemical Assays : Quinolines are used in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes .
- Quantum Chemical Calculations : Researchers employ computational methods to study the electronic structure, reactivity, and properties of quinoline derivatives. These insights aid in understanding their behavior and guiding further experimental work .
Medicinal Chemistry and Drug Development
Photophysics and Optoelectronics
Materials Science and Coordination Chemistry
Environmental Chemistry
Biological Studies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
4,7-dichloro-3-(3-methoxyphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-22-11-3-2-4-12(8-11)23(20,21)15-9-19-14-7-10(17)5-6-13(14)16(15)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJAJSDQRIDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline |
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